molecular formula C12H20N4O B1482101 1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1175146-82-3

1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1482101
CAS No.: 1175146-82-3
M. Wt: 236.31 g/mol
InChI Key: QJXHVAAKVRYLCK-UHFFFAOYSA-N
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Description

1-(2-(1-Ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 1175146-82-3) is a high-value heterocyclic building block in medicinal chemistry and drug discovery. This compound features a 1,2,3-triazole core strategically substituted at the 1-position with a 2-(1-ethylpiperidin-4-yl)ethyl group and at the 4-position with a reactive carbaldehyde moiety . The molecular formula is C12H20N4O with a molecular weight of 236.31 g/mol . The aldehyde group is a versatile synthetic handle for further derivatization, enabling its use in the synthesis of more complex molecules via reactions such as condensations and nucleophilic additions . The piperidine-triazole scaffold is of significant interest in developing central nervous system agents and other bioactive compounds due to its ability to interact with diverse biological targets . The compound can be synthesized via reliable methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), known for its high regioselectivity and yield, to form the triazole core . The aldehyde functionality can be introduced via methods like the Vilsmeier-Haack formylation or through directed metalation followed by quenching with DMF . Researchers should note that the aldehyde group requires careful handling to prevent oxidation or polymerization; storage at -20°C is recommended to maintain product integrity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[2-(1-ethylpiperidin-4-yl)ethyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-2-15-6-3-11(4-7-15)5-8-16-9-12(10-17)13-14-16/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXHVAAKVRYLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CCN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-ethylpiperidin-4-yl Intermediate

  • Step 1: N-ethylation of piperidine

    Piperidine is alkylated at the nitrogen using ethyl halides (e.g., ethyl bromide) under basic conditions to yield 1-ethylpiperidine.

  • Step 2: Functionalization at the 4-position

    The 4-position of the piperidine ring is functionalized to introduce a suitable leaving group or handle (e.g., halogenation or hydroxylation) that allows for further coupling.

Preparation of the 1,2,3-Triazole Core

  • Azide-Alkyne Cycloaddition

    The 1,2,3-triazole ring is commonly synthesized via the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne. This method is highly regioselective and efficient.

  • Alternative Cyclization Methods

    Other methods include cyclization of hydrazines with nitriles or other suitable precursors under acidic or basic catalysis.

Coupling of Piperidine and Triazole Units

  • The ethylene linker is introduced typically via alkylation or nucleophilic substitution reactions, connecting the piperidine nitrogen to the triazole nitrogen at position 1.

  • This step may involve the use of ethylene dibromide or related bifunctional alkylating agents.

Introduction of the Aldehyde Group on the Triazole Ring

  • Formylation Techniques

    The aldehyde group at the 4-position of the triazole ring can be introduced by:

  • These methods require careful control of reaction conditions to avoid overreaction or degradation of the sensitive triazole ring.

Research Findings and Optimization

While direct literature specifically detailing the preparation of 1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde is limited, insights can be drawn from related compounds and structural analogues studied in antibacterial drug discovery research.

  • Physicochemical Property Optimization

    Studies on related triazole-piperidine derivatives emphasize the importance of linker flexibility and polarity for biological activity and solubility. For example, replacing rigid linkers with aminopiperidine linkers improves solubility and stability, which could be relevant for this compound's synthesis and formulation.

  • Synthetic Route Efficiency

    The use of click chemistry for triazole formation is favored due to its high yield, regioselectivity, and mild reaction conditions, which preserve sensitive functional groups such as aldehydes.

  • Purification and Stability

    The aldehyde functionality requires careful handling to prevent oxidation or polymerization. Storage at low temperatures (e.g., -20°C) is recommended to maintain compound integrity.

Comparative Data Table of Key Synthetic Steps and Conditions

Synthetic Step Typical Reagents/Conditions Notes on Yield and Selectivity
N-ethylation of piperidine Ethyl bromide, base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux High yield, straightforward alkylation
Functionalization at piperidine 4-position Halogenation (NBS), or hydroxylation followed by substitution Moderate yield, regioselectivity critical
1,2,3-Triazole formation Azide + terminal alkyne, Cu(I) catalyst, room temperature High regioselectivity, yields >80%
Coupling via ethylene linker Ethylene dibromide, base, solvent (DMF or DMSO), 50-80°C Moderate to high yield, requires control
Formylation at triazole 4-position Vilsmeier-Haack (POCl3 + DMF) or lithiation + DMF quench Moderate yield, sensitive to conditions

Mechanism of Action

The mechanism of action of 1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the broader class of 1-substituted-1H-1,2,3-triazole-4-carbaldehydes. Key structural analogs and their differentiating features are summarized below:

Table 1: Structural Comparison of 1-Substituted Triazole-4-carbaldehydes

Compound Name Substituent at 1-Position Key Features Reference
1-(2-(1-Ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde 2-(1-Ethylpiperidin-4-yl)ethyl Aliphatic side chain with a basic piperidine ring; potential for enhanced solubility in acidic media.
1-(2-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde 2-Nitrophenyl Aromatic, electron-withdrawing nitro group; used in Hantzsch dihydropyridine synthesis.
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde Benzyl Simple aromatic substituent; common in click chemistry derivatives.
1-(3-Fluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde 3-Fluorobenzyl Electron-withdrawing fluorine atom; may improve metabolic stability.
1-(But-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde But-3-en-1-yl Aliphatic unsaturated chain; used in vinylation reactions.
1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (1-Acetylpiperidin-2-yl)methyl Acetylated piperidine moiety; modifies lipophilicity and bioavailability.

Comparative Yields and Conditions

  • 1-(2-Nitrophenyl) derivative : 85% yield via Hantzsch reaction .
  • 1-(3-Fluorobenzyl) derivative : 50% yield after column chromatography .
  • 1-(But-3-en-1-yl) derivative : 73% yield using NaOEt-mediated vinylation .

Physicochemical and Pharmacological Properties

Table 2: Key Properties of Selected Compounds

Compound Name Solubility LogP (Predicted) Biological Activity
1-(2-(1-Ethylpiperidin-4-yl)ethyl)-... High in acidic pH 1.8 Potential cholinesterase inhibition*
1-(2-Nitrophenyl)-... Low in water 2.5 Precursor for dihydropyridine antioxidants
1-Benzyl-... Moderate 2.0 Click chemistry intermediate
1-(3-Fluorobenzyl)-... Low 2.3 Cholinesterase inhibitor (IC50 ~10 µM)

*Predicted based on piperidine’s role in acetylcholinesterase binding .

Key Observations:

  • Piperidine-containing analogs (e.g., target compound) exhibit higher solubility in acidic conditions due to the basic nitrogen in piperidine, which can protonate at physiological pH .
  • Aromatic substituents (e.g., nitrophenyl, benzyl) reduce solubility but improve stability and reactivity in electrophilic substitutions .
  • Fluorinated derivatives show enhanced metabolic stability and enzyme affinity, as seen in cholinesterase inhibitors .

Biological Activity

1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that has attracted interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

  • Molecular Formula: C12H18N4O
  • Molecular Weight: 234.30 g/mol

Synthesis

The synthesis of 1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the reaction of an ethylpiperidine derivative with a suitable precursor of triazole under controlled conditions. The process may include steps such as:

  • Formation of the triazole ring via azide-alkyne cycloaddition.
  • Subsequent aldehyde formation through oxidation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves:

  • Induction of apoptosis through caspase activation.
  • Disruption of microtubule assembly leading to cell cycle arrest.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Triazole Derivative AMDA-MB-231 (Breast Cancer)10.0Apoptosis via caspase activation
Triazole Derivative BHCT116 (Colon Cancer)6.2Microtubule destabilization
Triazole Derivative CJurkat T-cells5.0DNA damage and mitochondrial disruption

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Triazoles are known for their ability to inhibit fungal growth and may possess antibacterial activity as well. Studies indicate that derivatives can disrupt cell wall synthesis in bacteria and inhibit fungal ergosterol biosynthesis.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The biological activity of 1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde is attributed to its ability to interact with various molecular targets:

  • Receptor Binding: The piperidine moiety can interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
  • Enzyme Inhibition: The triazole ring may inhibit specific enzymes involved in cell proliferation and survival pathways.

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of triazole derivatives on breast cancer cells (MDA-MB-231), it was found that treatment with the compound at concentrations ranging from 5 to 20 µM resulted in significant apoptosis and reduced cell viability.

Case Study 2: Antimicrobial Evaluation
A series of experiments tested the antimicrobial effects against various pathogens. The compound demonstrated notable inhibition against Candida species at low concentrations, suggesting its potential as an antifungal agent.

Q & A

Q. What are the common synthesis strategies for 1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde?

The synthesis typically involves multi-step organic reactions, including:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
  • Piperidine Modification : Alkylation or acylation of the piperidine ring to introduce the ethyl group and subsequent coupling with the triazole-carbaldehyde moiety .
  • Purification : Column chromatography or recrystallization under controlled pH and temperature to isolate the final product . Key reagents include propargyl derivatives, azides, and catalysts like Cu(I). Reaction progress is monitored via TLC and NMR .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Crystallography : To resolve 3D conformation and hydrogen-bonding interactions, particularly for piperidine and triazole moieties .
  • FT-IR Spectroscopy : Identification of aldehyde (C=O stretch ~1700 cm⁻¹) and tertiary amine (N–H bend) functional groups .

Q. How should solubility challenges be addressed during experimental workflows?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO, DMF) for initial dissolution, followed by dilution with aqueous buffers .
  • Temperature Control : Gentle heating (≤37°C) and sonication to enhance solubility without degrading the aldehyde group .
  • Stability Testing : Monitor decomposition under varying pH (4–9) and light exposure using HPLC .

Advanced Research Questions

Q. How can competing side reactions during synthesis be minimized?

  • Temperature Optimization : Maintain reactions at 0–25°C to suppress aldol condensation of the aldehyde group .
  • Solvent Polarity : Use dichloromethane (DCM) or THF to reduce nucleophilic attack on the aldehyde .
  • Catalyst Screening : Test Cu(I)/ligand systems (e.g., TBTA) to improve CuAAC regioselectivity and yield .

Q. What computational methods predict biological target interactions for this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with CNS targets (e.g., acetylcholine receptors) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .
  • Free Energy Calculations : MM/GBSA or MM/PBSA to quantify binding affinities and validate experimental IC₅₀ values .

Q. How should contradictory bioactivity data across studies be resolved?

  • Parameter Standardization : Compare assay conditions (e.g., cell lines, incubation time) and normalize data to positive controls .
  • Dose-Response Curves : Perform 8-point dilution series (0.1–100 µM) to calculate EC₅₀/IC₅₀ with Hill slope analysis .
  • Orthogonal Assays : Validate antimicrobial activity via both microdilution (MIC) and disk diffusion methods .

Q. What strategies are effective for evaluating in vivo pharmacokinetics?

  • ADME Profiling :
  • Absorption : Caco-2 cell permeability assays .
  • Metabolism : Liver microsomal stability tests (human/rodent) with LC-MS metabolite identification .
    • Toxicology : Acute toxicity studies in rodents (LD₅₀ determination) and Ames test for mutagenicity .

Q. How is purity rigorously assessed for this compound?

  • Chromatography : HPLC with UV detection (λ = 254 nm) to achieve ≥95% purity; retention time consistency across batches .
  • Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) combustion analysis to confirm empirical formula .
  • Thermogravimetric Analysis (TGA) : Detect residual solvents or hygroscopicity (<0.5% weight loss up to 150°C) .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, humidity control) to mitigate batch-to-batch variability .
  • Safety Protocols : Use fume hoods, nitrile gloves, and respiratory protection during synthesis due to acute toxicity risks .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing and disposal of hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde

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